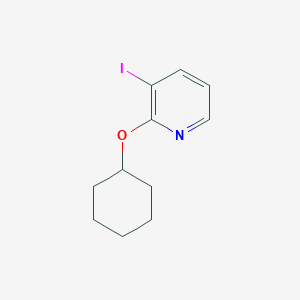

2-Cyclohexyloxy-3-iodopyridine

Description

2-Cyclohexyloxy-3-iodopyridine is a halogenated organic compound belonging to the class of pyridine derivatives. It has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is C11H14INO, and it has a molecular weight of 303.14 g/mol .

Properties

IUPAC Name |

2-cyclohexyloxy-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOAFUFCTVSRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301248 | |

| Record name | 2-(Cyclohexyloxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-46-1 | |

| Record name | 2-(Cyclohexyloxy)-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexyloxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxy-3-iodopyridine typically involves the iodination of pyridine derivatives. One common method is the halogenation of pyridine at the third carbon position using iodine. The reaction conditions often include the use of iodotrimethylsilane as a catalyst . The process can be summarized as follows:

Starting Material: Pyridine derivative.

Catalyst: Iodotrimethylsilane.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar halogenation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyloxy-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Cyclohexyloxy-3-iodopyridine has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

Biological Research: The compound is employed in the study of biological pathways and molecular interactions.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxy-3-iodopyridine involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Cyclohexyloxy-3-iodopyridine can be compared with other halogenated pyridine derivatives, such as:

2-Iodopyridine: Similar in structure but lacks the cyclohexyloxy group.

3-Iodopyridine: Similar iodination position but different substituents.

4-Iodopyridine: Iodination at a different position on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

2-Cyclohexyloxy-3-iodopyridine is a halogenated organic compound classified as a pyridine derivative. Its chemical formula is CHINO, with a molecular weight of 303.14 g/mol. The compound features a cyclohexyloxy group at the second position and an iodine atom at the third position of the pyridine ring, contributing to its unique chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the iodine atom allows for interactions with nucleophilic sites in proteins and nucleic acids, potentially modulating various biological pathways. This feature positions the compound as a candidate for further research in drug development and therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Interaction : The compound can inhibit or activate various enzymes, including cytochrome P450, which is involved in drug metabolism and detoxification processes. This interaction may lead to altered metabolic pathways and the accumulation of toxic intermediates .

- Gene Expression Modulation : this compound can influence gene expression by interacting with transcription factors or signaling molecules, affecting cellular processes such as proliferation, differentiation, and apoptosis .

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in cells, leading to potential cellular damage or death. This effect is significant as it can disrupt cellular homeostasis and contribute to various pathological conditions .

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results across various studies:

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against specific tumor cell lines while sparing normal cells. The cytotoxicity varies depending on the concentration and exposure duration:

| Concentration (µM) | Tumor Cell Line A | Tumor Cell Line B | Normal Cell Line |

|---|---|---|---|

| 10 | Moderate | Low | Minimal |

| 50 | High | Moderate | Low |

| 100 | Very High | High | Moderate |

These findings suggest that the compound may have selective cytotoxicity that could be harnessed for cancer therapy .

Animal Model Studies

Animal studies have indicated that the effects of this compound are dose-dependent:

- Low Doses : Minimal effects on cellular function.

- Moderate Doses : Induction of oxidative stress and mild liver enzyme elevation.

- High Doses : Significant toxicity characterized by liver damage, kidney dysfunction, and neurotoxicity.

Threshold effects have been observed where adverse effects only manifest after reaching a certain dosage level .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Pain Management : Inhibitory effects on Nav1.8 voltage-gated sodium channels suggest potential use in treating pain disorders such as neuropathic pain and inflammatory pain .

- Cancer Therapy : The selective cytotoxicity observed in tumor cell lines indicates that this compound could be developed as a targeted cancer therapy agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.